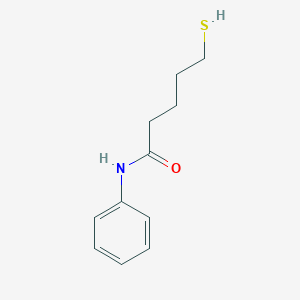

Pentanamide, 5-mercapto-N-phenyl-

Description

Historical Context and Evolution of Amide Chemistry Research

The study of amides, one of the fundamental functional groups in organic chemistry, has a rich history. Initially, amides were often perceived as relatively unreactive due to the delocalization of the nitrogen lone pair into the carbonyl group, which reduces the electrophilicity of the carbonyl carbon. rsc.org Early methods for amide synthesis, such as the Schotten-Baumann reaction, provided foundational techniques for their preparation. masterorganicchemistry.com

A significant evolution in amide chemistry came with the development of coupling reagents, such as N,N'-dicyclohexylcarbodiimide (DCC), which enabled amide bond formation under milder conditions. This was particularly crucial for the synthesis of sensitive molecules like peptides. masterorganicchemistry.com In recent decades, research has increasingly focused on methods for the selective activation of amides, transforming them into more versatile synthetic intermediates. rsc.orgucl.ac.uk This ongoing research continues to expand the toolkit available to organic chemists for the construction of complex molecules.

The Role of Sulfur-Containing Organic Compounds in Advanced Chemical Synthesis

Sulfur-containing organic compounds are integral to modern organic synthesis due to their diverse reactivity and wide-ranging applications. numberanalytics.comwikipedia.org The ability of sulfur to exist in various oxidation states allows for a broad spectrum of chemical transformations. britannica.com Organosulfur compounds, including thiols, sulfides, and their oxidized derivatives like sulfoxides and sulfones, serve as key intermediates in the synthesis of complex target molecules. thermofisher.comjournals.co.za

Thiols, in particular, are a vital class of organosulfur compounds. Their distinct reactivity allows them to participate in numerous chemical reactions, including the formation of thioethers, thioesters, and disulfides. britannica.comthermofisher.com In biochemistry, the thiol group of the amino acid cysteine is crucial for protein structure and function, participating in disulfide bond formation and metal ion coordination. wikipedia.orgnih.gov In materials science, thiols are widely used for the functionalization of surfaces, particularly gold, through the formation of self-assembled monolayers (SAMs). sigmaaldrich.com

Problem Statement and Research Rationale for Investigating Pentanamide (B147674), 5-mercapto-N-phenyl-

The development of advanced analytical tools for studying biomolecular interactions is a critical area of research. A significant challenge lies in detecting these interactions in real-time and without the need for labeling the molecules of interest. Pentanamide, 5-mercapto-N-phenyl-, and its derivatives, are of interest in addressing this challenge.

The rationale for investigating this compound stems from its bifunctional nature. The terminal thiol group provides a robust anchor for immobilization onto gold surfaces, a common substrate in biosensor technologies like quartz crystal microbalance (QCM) and surface plasmon resonance (SPR). dss.go.th The N-phenylpentanamide portion of the molecule provides a scaffold that can be further functionalized. By modifying the phenyl ring, specific recognition elements can be introduced, allowing for the targeted capture and detection of biomolecules. dss.go.th

Overview of Research Objectives and Scope

Research involving Pentanamide, 5-mercapto-N-phenyl- and its derivatives is primarily focused on the fabrication of novel biosensor surfaces. The main objectives of such research include:

The synthesis of functionalized thiol-containing amides capable of forming stable self-assembled monolayers on gold substrates.

The characterization of these monolayers to ensure their order and stability.

The utilization of these functionalized surfaces to study the binding kinetics of specific biomolecular interactions in real-time and without the need for labels. dss.go.th

The development of new analytical platforms for potential applications in pharmaceutical research and diagnostics. dss.go.th

The scope of this research is centered on the interface of organic synthesis, surface chemistry, and analytical biochemistry, with the goal of creating sensitive and selective biosensing systems.

Chemical and Physical Properties of Pentanamide, 5-mercapto-N-phenyl-

The fundamental properties of Pentanamide, 5-mercapto-N-phenyl- are summarized in the following table, based on data from public chemical databases.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NOS | nih.gov |

| Molecular Weight | 209.31 g/mol | nih.gov |

| IUPAC Name | N-phenyl-5-sulfanylpentanamide | nih.gov |

| CAS Number | 670233-81-5 | nih.gov |

| Appearance | Not specified | |

| XLogP3 | 2.2 | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 6 | nih.gov |

Research Findings: Application in Biosensor Development

Research has demonstrated the utility of derivatives of Pentanamide, 5-mercapto-N-phenyl- in the construction of biosensors. In one study, a derivative, N-(3-dihydroxyborylphenyl)-5-mercaptopentanamide, was synthesized and used to create a self-assembled monolayer on a gold surface. dss.go.th This functionalized surface was designed to study the interaction between carbohydrates and their binding partners.

The key components and findings of this research are outlined in the table below:

| Component/Finding | Description | Reference |

| Thiol Derivative | N-(3-dihydroxyborylphenyl)-5-mercaptopentanamide | dss.go.th |

| Substrate | Gold-coated quartz crystal resonant sensors (QCRS) and SPR slides | dss.go.th |

| Immobilization Method | Formation of a self-assembled monolayer (SAM) via the thiol group | dss.go.th |

| Target Analyte | Low molecular weight sugars (e.g., glucose) | dss.go.th |

| Recognition Principle | The boronic acid moiety on the phenyl ring reversibly binds to the diol groups of the sugar molecules. | dss.go.th |

| Detection Method | Real-time monitoring of changes in mass (QCRS) or refractive index (SPR) upon binding of the analyte. | dss.go.th |

| Key Result | The study successfully demonstrated the label-free, real-time detection of sugar-protein interactions, highlighting the potential of such systems for studying biological binding events. | dss.go.th |

This research showcases the practical application of a functionalized Pentanamide, 5-mercapto-N-phenyl- scaffold in the development of advanced analytical tools.

Structure

3D Structure

Properties

CAS No. |

670233-81-5 |

|---|---|

Molecular Formula |

C11H15NOS |

Molecular Weight |

209.31 g/mol |

IUPAC Name |

N-phenyl-5-sulfanylpentanamide |

InChI |

InChI=1S/C11H15NOS/c13-11(8-4-5-9-14)12-10-6-2-1-3-7-10/h1-3,6-7,14H,4-5,8-9H2,(H,12,13) |

InChI Key |

AGRMYYLOBIRRKQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CCCCS |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Pentanamide, 5 Mercapto N Phenyl

Strategic Disconnection Approaches for the Pentanamide (B147674) Scaffold

The design of a viable synthesis route begins with retrosynthetic analysis, a process of breaking down the target molecule into simpler, commercially available starting materials. lkouniv.ac.in For the pentanamide scaffold of the target molecule, the most logical and common disconnection is that of the amide bond (C-N). lkouniv.ac.in This is because numerous reliable methods exist for the formation of this bond.

This primary disconnection simplifies the target molecule into two key synthons: a phenylaminyl anion and a 5-mercaptopentanoyl cation. The corresponding synthetic equivalents for these idealized fragments are aniline (B41778) and an activated derivative of 5-mercaptopentanoic acid, such as an acyl chloride or the carboxylic acid itself, which can be coupled using specific reagents. lkouniv.ac.in

A further strategic consideration involves the thiol functional group. Thiols are reactive moieties, susceptible to oxidation and acting as potent nucleophiles, which can complicate earlier synthetic steps. youtube.com Therefore, a Functional Group Interconversion (FGI) strategy is often employed. lkouniv.ac.inkccollege.ac.in In this approach, the thiol group is introduced in one of the final steps of the synthesis. The retrosynthetic precursor to the 5-mercaptopentanoic acid would thus be a more stable compound, such as 5-halopentanoic acid, where the halide can be displaced by a sulfur nucleophile. youtube.com

Total Synthesis of Pentanamide, 5-mercapto-N-phenyl-

A total synthesis aims to construct the target molecule from simple precursors. Based on the retrosynthetic blueprint, a plausible pathway can be designed and optimized.

A step-by-step retrosynthetic breakdown of Pentanamide, 5-mercapto-N-phenyl- is as follows:

Target Molecule: Pentanamide, 5-mercapto-N-phenyl-

Disconnection 1 (C-N Amide Bond): This disconnection is the reverse of amide formation. lkouniv.ac.in It yields two precursor molecules: Aniline and 5-mercaptopentanoic acid. The stability of secondary amides suggests this is a robust connection to make in the forward synthesis. youtube.com

Disconnection 2 (C-S Thiol Bond via FGI): To manage the reactivity of the thiol group, it is retrosynthetically converted to a more stable precursor. youtube.com A common strategy is to replace the thiol with a leaving group, such as a bromide, on the sp3 carbon. This leads to 5-bromopentanoic acid. The forward reaction would involve an SN2-type substitution with a sulfur nucleophile. youtube.com

Precursors: The analysis concludes with simple, readily available starting materials: Aniline and 5-bromopentanoic acid.

While the primary precursors can often be sourced commercially, understanding their synthesis provides a more complete chemical context.

Aniline and its Derivatives: Aniline is a bulk chemical, typically produced by the nitration of benzene (B151609) followed by reduction of the resulting nitrobenzene. For more complex syntheses requiring substituted anilines, modern methods like palladium-catalyzed C-H olefination offer direct functionalization, providing an alternative to multi-step classical syntheses. uva.nl

5-Mercaptopentanoic Acid: This precursor is less common and may require synthesis.

Route A: From 5-Bromopentanoic Acid: A classical and effective method involves the SN2 reaction of 5-bromopentanoic acid with a sulfur nucleophile. Thiourea (B124793) is a common reagent for this purpose; it initially forms an isothiouronium salt, which is then hydrolyzed under alkaline conditions to yield the free thiol. youtube.com

Route B: From (S)-4-Amino-5-mercaptopentanoic Acid Precursors: While focused on a chiral analog, synthetic methods for related compounds can be adapted. For instance, synthesis starting from protected cysteine derivatives or via conversion of a carboxylic acid to an alcohol followed by a Mitsunobu reaction to introduce the thiol group are documented strategies. sioc-journal.cn

The crucial step in the synthesis is the formation of the amide bond between the carboxylic acid and the amine. Optimizing this reaction is key to achieving high yields and purity. numberanalytics.com The success of this coupling depends on factors like the choice of coupling reagent, solvent, temperature, and concentration. numberanalytics.com

A variety of coupling reagents can be employed for this transformation, each with its own advantages. ucl.ac.uk Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently used, often in combination with additives like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to improve efficiency and reduce side reactions. nih.govacs.orgnih.gov Other systems include phosphonium (B103445) salts like HATU and phosphonic acid anhydrides like T3P. ucl.ac.uk More recently, systems using a DMAPO catalyst with Boc2O have been shown to be highly efficient for N-acylation under mild conditions. tohoku.ac.jp

Table 1: Comparison of Selected Amide Coupling Conditions

| Coupling System | Typical Solvent | Temperature | Conversion/Yield | Notes |

|---|---|---|---|---|

| EDC/HOAt/DIPEA | DMF | Room Temp | >75% for many substrates acs.org | A highly efficient and common method for a broad range of carboxylic acids and amines. nih.govacs.org |

| DMT-MM | Aqueous/Organic | Room Temp | Variable (42% <50% conversion) acs.org | An alternative method, though potentially less efficient for diverse substrates compared to EDC/HOAt. acs.org |

| Boc2O/DMAPO | Various | Room Temp | High yields (>85%) tohoku.ac.jp | A novel, mild, one-pot system effective for less reactive heterocyclic compounds. tohoku.ac.jp |

This table is generated based on data from various sources for general amide bond formation and may require specific optimization for the target synthesis.

Investigation of Stereoselective Synthetic Pathways

While Pentanamide, 5-mercapto-N-phenyl- is an achiral molecule, the principles of stereoselective synthesis can be applied to generate chiral analogs, which may be of interest for certain applications. This involves introducing stereocenters into the pentanamide backbone.

Stereocontrolled synthesis of amides is a significant area of organic chemistry. researchgate.net Methods to achieve this include:

Substrate-Controlled Diastereoselectivity: If a stereocenter is already present in one of the precursors (e.g., a chiral mercapto-acid), it can direct the stereochemical outcome of subsequent reactions. For example, the amination of a chiral amide bearing a stereocenter at the β-position has been shown to proceed with high diastereoselectivity. acs.org

Catalytic Asymmetric Synthesis: The use of chiral catalysts can induce enantioselectivity. Palladium-catalyzed asymmetric allylic substitutions and hydrofunctionalizations are powerful tools for creating chiral centers. sioc-journal.cn Metal-free organocatalytic methods are also prominent, such as the DABCO-mediated synthesis of functionalized enamides, which proceeds in a stereoselective fashion. researchgate.netrsc.org

Table 2: Potential Stereoselective Approaches for Chiral Analogs

| Chiral Precursor/Method | Resulting Structure | Synthetic Principle |

|---|---|---|

| Chiral 5-mercaptoalkanoic acid | Chiral Pentanamide | Use of a resolved, enantiopure starting material. |

| Dehydrogenation/Functionalization | α,β-unsaturated amide | A facile dehydrogenation can enable stereoselective functionalization at different positions. nih.gov |

| Asymmetric Amination | α-amino amide derivative | A metal-free, stereoselective α-amination of amides using azides has been developed. acs.org |

This table presents hypothetical applications of known stereoselective methods to the synthesis of chiral analogs of the target molecule.

Green Chemistry Principles in the Synthesis of Thiol-Amides

Modern synthetic chemistry emphasizes sustainability, guided by the twelve principles of green chemistry. acs.org The synthesis of Pentanamide, 5-mercapto-N-phenyl- can be made more environmentally benign by incorporating these principles.

Prevention of Waste: The primary goal is to design syntheses that generate minimal waste. acs.org This is superior to treating waste after it has been created.

Atom Economy: Traditional amide coupling reactions often have poor atom economy due to the use of high molecular weight stoichiometric activating agents that are not incorporated into the final product. ucl.ac.uk Catalytic methods are inherently more atom-economical.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled. acs.org The development of catalytic direct amidation is a key goal in green chemistry. ucl.ac.uk

Safer Solvents and Auxiliaries: Many common solvents for amide synthesis, such as DMF, NMP, and CH2Cl2, have significant health and environmental hazards. ucl.ac.uk Green chemistry encourages the use of safer alternatives like water, bio-based solvents, or deep eutectic solvents. rsc.org The thiol-ene reaction, a method for forming C-S bonds, can be performed in aqueous conditions, enhancing its green credentials. rsc.org

Reduction of Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized as it requires additional reagents and generates waste. acs.org The use of highly specific enzymes, for example, can react at one site of a molecule, obviating the need for protecting groups. acs.orgnih.gov

Table 3: Application of Green Chemistry Principles to Thiol-Amide Synthesis

| Green Chemistry Principle | Conventional Approach | Greener Alternative |

|---|---|---|

| Atom Economy | Stoichiometric coupling agents (e.g., HATU, EDC). ucl.ac.uk | Direct catalytic amidation (e.g., with boric acid or other catalysts). |

| Catalysis | Use of 1:1 or greater molar equivalents of activators. ucl.ac.uk | Sub-stoichiometric amounts of a recyclable catalyst. ucl.ac.uktohoku.ac.jp |

| Safer Solvents | Use of DMF, NMP, DMAc, or chlorinated solvents. ucl.ac.uk | Water, bio-based solvents (e.g., Cyrene), or deep eutectic solvents. rsc.org |

| Reduce Derivatives | Protection/deprotection of the thiol group. | Late-stage functionalization or enzymatic synthesis to avoid protection. acs.orgnih.gov |

Comparative Analysis of Synthetic Efficiencies and Yields

Method A: Direct Amidation using Coupling Reagents

The most straightforward approach is the direct condensation of 5-mercaptovaleric acid and aniline. This reaction requires the activation of the carboxylic acid, typically achieved using a variety of coupling reagents. hepatochem.com The thiol group, however, can interfere with many standard coupling reagents through side reactions like oxidation to disulfides. nih.gov Therefore, the choice of coupling agent is critical.

A comparative study of coupling reagents for amide bond formation in aqueous or partially aqueous media highlights the substrate-dependent nature of these reactions. luxembourg-bio.com For instance, reagents like COMU paired with a non-nucleophilic base such as collidine have shown broad applicability, effectively coupling anilines with moderate to high yields. luxembourg-bio.com Similarly, TPTU-NMI has demonstrated good performance with aniline as the amine partner. luxembourg-bio.com However, sterically hindered substrates can be problematic for many common reagents. luxembourg-bio.com The use of boronic acid catalysts has also been reported for the condensation of carboxylic acids and amines, with some catalysts showing high efficiency even for bulky substrates, achieving yields of up to 99%. whiterose.ac.uk

Method B: Halide Substitution Route

This two-step pathway begins with the synthesis of an N-phenyl-5-halopentanamide intermediate, followed by the introduction of the sulfur functionality. The initial amide formation can be achieved via the Schotten-Baumann reaction, where 5-chloropentanoyl chloride is reacted with aniline in the presence of a base. fishersci.co.uk This reaction is typically high-yielding.

Method C: Ring-Opening of γ-Thiovalerolactone

An alternative strategy involves the ring-opening of a cyclic thioester, γ-thiovalerolactone, with aniline. The aminolysis of lactones (and by extension, thiolactones) is a known method for producing amide-functionalized chains. researchgate.netrug.nl However, the reactivity of five-membered rings like γ-butyrolactone and its derivatives can be low due to minimal ring strain. researchgate.netrsc.org Studies on the ring-opening of γ-valerolactone (the oxygen analog) with amines have shown that reaction parameters such as temperature and reactant ratios are crucial for optimizing yields. rug.nl The polymerization of γ-thiobutyrolactone has been reported to be unsuccessful, suggesting a high activation barrier for ring-opening, whereas larger, seven-membered thiolactones polymerize readily. rsc.org This indicates that achieving high yields for the ring-opening of γ-thiovalerolactone with aniline may require forcing conditions, potentially leading to lower efficiency compared to other routes.

Comparative Yield Data

The following table provides a comparative overview of the plausible yields for each synthetic step based on analogous reactions reported in the literature. It is important to note that these are representative yields and can vary based on specific reaction conditions and substrate purities.

| Synthetic Route | Step | Description | Representative Yield (%) | Reference |

| Method A | 1 | Direct Amidation of 5-mercaptovaleric acid and aniline using an optimized coupling reagent (e.g., DIC-HOPO, COMU). | 70-90 | luxembourg-bio.com |

| Method B | 1 | Acylation of aniline with 5-chloropentanoyl chloride (Schotten-Baumann). | >90 | fishersci.co.uk |

| 2 | Conversion of N-phenyl-5-chloropentanamide to the thiol via the thiourea method. | 80-90 | pressbooks.pubrsc.org | |

| Overall Estimated Yield | 72-81 | |||

| Method C | 1 | Ring-opening of γ-thiovalerolactone with aniline. | 40-60 | rug.nlrsc.org |

Mechanistic Investigations of Reactions Involving Pentanamide, 5 Mercapto N Phenyl

Proton Transfer Dynamics and Acidity Studies

The proton transfer dynamics of Pentanamide (B147674), 5-mercapto-N-phenyl- are governed by the two acidic protons: the one on the thiol group (S-H) and the one on the amide nitrogen (N-H). The acidity of the thiol group is significantly higher than that of the amide. The pKa of the S-H bond in simple alkyl thiols is typically in the range of 10-11. For instance, the pKa of butanethiol is approximately 10.6. The presence of the N-phenylpentanamide moiety is not expected to drastically alter this value. In contrast, the pKa of the N-H bond in secondary amides is much higher, generally around 17-18, making it a much weaker acid.

Proton transfer from the thiol group to a base is a rapid process. Studies on proton transfer from thiols to amines in aqueous solution show that the rate coefficients are often close to the diffusion limit, though they can be two orders of magnitude below it. rsc.org The rate of proton transfer is influenced by the basicity of the accepting amine. rsc.org A Brønsted-type plot, which correlates the rate of reaction with the pKa of the catalyst, for thiol addition reactions reveals a βnucRS− value that can indicate the degree of bond formation in the transition state. For example, the reaction of N-phenylacrylamide with various alkyl thiols showed a βnucRS− value of 0.07 ± 0.04, suggesting a transition state with little charge development on the sulfur atom. rsc.org

Solvent kinetic isotope effects (SKIEs) provide further insight into proton transfer mechanisms. For the proton transfer between mercaptoacetate (B1236969) and amines, the kinetic solvent isotope effect (kf(H₂O)/kf(D₂O)) was found to be 2.4 ± 0.4, indicating the involvement of proton transfer in the rate-determining step. rsc.org

Nucleophilic and Electrophilic Reactivity Profiles

Nucleophilic Reactivity: The primary nucleophilic center in Pentanamide, 5-mercapto-N-phenyl- is the sulfur atom of the mercapto group, particularly in its deprotonated thiolate form. Thiolates are excellent soft nucleophiles and readily participate in nucleophilic addition and substitution reactions. researchgate.netnih.gov For instance, thiols can add to electrophilic olefins in a Michael addition fashion. researchgate.net The addition of thiols to N-substituted maleimides and acrylamides has been studied, revealing that the reaction proceeds via the more nucleophilic thiolate anion. rsc.orgacs.org The rate of these additions is dependent on the pH and the pKa of the thiol. rsc.orgacs.org

The amide nitrogen, while possessing a lone pair, is a significantly weaker nucleophile due to the delocalization of its lone pair into the adjacent carbonyl group.

Electrophilic Reactivity: The primary electrophilic center is the carbonyl carbon of the amide group. However, amides are generally poor electrophiles due to the resonance stabilization from the nitrogen lone pair. rsc.org Reactions with nucleophiles typically require activation of the amide, for example, by a strong acid or conversion to a more reactive derivative. acs.org

The phenyl ring can undergo electrophilic aromatic substitution. However, the N-acetyl group (and by extension, the N-pentanamide group) is a deactivating group for electrophilic aromatic substitution compared to an amino group. This is because the lone pair on the nitrogen is in resonance with the carbonyl group, making it less available to donate to the aromatic ring and stabilize the arenium ion intermediate. vaia.com

Radical Chemistry of the Mercapto Group

The S-H bond in the mercapto group is relatively weak (around 87 kcal/mol for alkyl thiols), making it susceptible to homolytic cleavage to form a thiyl radical (RS•). wikipedia.org Thiyl radicals can be generated by photolysis, thermolysis, or by reaction with other radical species. cdnsciencepub.commdpi.com

Once formed, the thiyl radical can participate in a variety of reactions. A key reaction is hydrogen atom abstraction from other molecules. The rate constants for hydrogen abstraction by thiyl radicals from C-H bonds are highly dependent on the nature of the C-H bond. acs.orgrsc.org For example, the rate constant for hydrogen abstraction from the C5-CH₃ group of thymine (B56734) by cysteamine (B1669678) thiyl radicals is (1.2 ± 0.8) × 10⁴ M⁻¹s⁻¹. acs.org

Thiyl radicals also readily add to carbon-carbon double and triple bonds, a reaction that forms the basis of thiol-ene and thiol-yne "click" chemistry. mdpi.comwikipedia.org This reaction proceeds via an anti-Markovnikov addition mechanism. wikipedia.org The intramolecular version of the thiol-ene reaction can be used to form cyclic thioethers. mdpi.com

Table 1: Rate Constants for Thiyl Radical Reactions

| Reactant | Rate Constant (M⁻¹s⁻¹) | Reference |

| OH• radical with cysteine | 6.8 x 10⁹ | wikipedia.org |

| H• radical with cysteine | 6.8 x 10⁹ | wikipedia.org |

| Peroxyl radicals with cysteine | 4.2 x 10³ | wikipedia.org |

| Hydrogen abstraction from thymine C5-CH₃ | (1.2 ± 0.8) × 10⁴ | acs.org |

| Hydrogen abstraction from carbohydrates | (1-4) × 10⁴ | acs.org |

| Addition to alkenes (general) | High | wikipedia.org |

Kinetics and Thermodynamics of Amide Hydrolysis and Formation

The hydrolysis of the amide bond in Pentanamide, 5-mercapto-N-phenyl- can occur under both acidic and basic conditions, though it is generally a slow process requiring forcing conditions.

Acid-Catalyzed Hydrolysis: In acidic solution, the reaction is initiated by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by nucleophilic attack by water. researchcommons.org The hydrolysis of N-phenylamides has been studied, and the rate is dependent on the acid concentration. researchgate.net

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon. This is generally a slower process than acid-catalyzed hydrolysis. The mechanism of base-catalyzed hydrolysis of amides has been shown to proceed through a tetrahedral intermediate. acs.org

The thermodynamic parameters for the hydrolysis of a related amide complex have been determined. For the hydrolysis of [(ppbpa)Zn(O₂CC(CH₃)₃)]ClO₄, the activation enthalpy (ΔH‡) was found to be 18.0(5) kcal/mol and the activation entropy (ΔS‡) was -22(2) eu. acs.orgnih.gov

Amide Formation: The formation of the amide bond from the corresponding carboxylic acid and aniline (B41778) derivative is a condensation reaction. The thermodynamics of amide formation are generally unfavorable under physiological conditions without activation of the carboxylic acid.

Catalytic Transformations Mediated by Pentanamide, 5-mercapto-N-phenyl-

The thiol group in Pentanamide, 5-mercapto-N-phenyl- can act as a catalyst in certain reactions. One of the most prominent examples is the thiol-ene reaction, where the thiol can act as a chain transfer agent in a radical process. wikipedia.orgnih.govmdpi.com The reaction can be initiated by light, heat, or a radical initiator. wikipedia.org Visible light photoredox catalysis has emerged as a mild and efficient method for initiating thiol-ene reactions. nih.govmdpi.com

Furthermore, the thiol group can participate in proton-coupled electron transfer (PCET) processes, which are relevant in various catalytic cycles. princeton.edunih.govacs.orgprinceton.edu Studies have shown that both amides and thiols can be activated via PCET, and the selectivity depends on the interplay between PCET rate constants, hydrogen-bonding equilibria, and reaction driving forces. nih.govacs.org

In Depth Spectroscopic and Higher Order Structural Elucidation of Pentanamide, 5 Mercapto N Phenyl

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Predicted ¹H NMR Spectral Data:

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted J-coupling (Hz) |

| H (Aromatic, ortho) | 7.4-7.6 | Doublet (d) | 7-8 |

| H (Aromatic, meta) | 7.2-7.4 | Triplet (t) | 7-8 |

| H (Aromatic, para) | 7.0-7.2 | Triplet (t) | 7-8 |

| H (Amide, N-H) | 8.0-9.0 | Singlet (s) | - |

| H (Aliphatic, α-CH₂) | 2.2-2.4 | Triplet (t) | 7-8 |

| H (Aliphatic, β-CH₂) | 1.6-1.8 | Sextet | 7-8 |

| H (Aliphatic, γ-CH₂) | 1.5-1.7 | Sextet | 7-8 |

| H (Aliphatic, δ-CH₂) | 2.5-2.7 | Quartet (q) | 7-8 |

| H (Thiol, S-H) | 1.3-1.6 | Triplet (t) | 7-8 |

Predicted ¹³C NMR Spectral Data:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C (Carbonyl, C=O) | 170-175 |

| C (Aromatic, C-N) | 138-140 |

| C (Aromatic, ortho) | 120-122 |

| C (Aromatic, meta) | 128-130 |

| C (Aromatic, para) | 124-126 |

| C (Aliphatic, α) | 38-40 |

| C (Aliphatic, β) | 28-30 |

| C (Aliphatic, γ) | 25-27 |

| C (Aliphatic, δ) | 33-35 |

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign the predicted proton and carbon signals and to elucidate the through-bond and through-space correlations, a suite of two-dimensional (2D) NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling network within the pentyl chain. Cross-peaks would be expected between the adjacent methylene (B1212753) groups (α-β, β-γ, γ-δ) and between the δ-CH₂ and the SH proton, confirming their connectivity. youtube.comyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. hmdb.caresearchgate.netpressbooks.pub It would be crucial for assigning the carbon signals of the pentyl chain by linking them to their attached protons. For instance, the proton signal at ~2.2-2.4 ppm would show a cross-peak with the carbon signal at ~38-40 ppm, confirming the α-position.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (2-3 bonds). researchgate.net Key correlations would be expected from the amide proton to the carbonyl carbon and the aromatic C1 carbon. The α-protons would show correlations to the carbonyl carbon and the β-carbon, while the aromatic protons would show correlations to their neighboring aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This through-space correlation technique would provide insights into the molecule's conformation. researchgate.netyoutube.com For example, NOE cross-peaks between the ortho-protons of the phenyl ring and the amide proton would suggest a specific rotational conformation around the N-phenyl bond. Correlations between the amide proton and the α-protons of the pentyl chain would also be expected.

Solid-State NMR Investigations

Solid-state NMR (ssNMR) could provide valuable information about the structure and dynamics of Pentanamide (B147674), 5-mercapto-N-phenyl- in its crystalline or amorphous solid forms. researchgate.netnih.govcsic.es Since the molecule possesses both rigid (phenyl ring, amide plane) and flexible (aliphatic chain) parts, ssNMR could probe the local environment and conformation of these different segments. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to enhance the signal of the less abundant ¹³C and ¹⁵N nuclei. Solid-state NMR could also reveal details about intermolecular interactions, such as hydrogen bonding involving the amide and thiol groups, which govern the packing in the solid state. nih.govacs.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Hydrogen Bonding

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of its functional groups. researchgate.net

Predicted IR and Raman Spectral Data:

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity | Assignment |

| N-H stretch | 3300-3400 (broad) | Weak | Amide A |

| C-H stretch (aromatic) | 3000-3100 | Strong | |

| C-H stretch (aliphatic) | 2850-2960 | Medium | |

| S-H stretch | 2550-2600 (weak) | Strong | Thiol |

| C=O stretch | 1650-1680 (strong) | Medium | Amide I |

| N-H bend | 1530-1570 (medium) | Weak | Amide II |

| C-N stretch | 1230-1270 | Medium | Amide III |

| C-S stretch | 600-700 | Strong |

The position and shape of the N-H and C=O stretching bands in the IR spectrum would be particularly sensitive to hydrogen bonding. In the solid state, intermolecular hydrogen bonds between the amide N-H of one molecule and the carbonyl oxygen of another are expected, leading to a broadening and shifting of these bands to lower wavenumbers compared to the gas phase or a dilute solution in a non-polar solvent. mdpi.com The thiol S-H stretch, though weak in the IR, is typically a strong and sharp band in the Raman spectrum, making Raman spectroscopy a valuable tool for its identification.

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the elemental composition of C₁₁H₁₅NOS. nih.gov The presence of sulfur would be evident from the characteristic isotopic pattern of the molecular ion peak, with a notable M+2 peak due to the natural abundance of the ³⁴S isotope.

Predicted Fragmentation Pathways:

Under electron ionization (EI) or electrospray ionization (ESI), the molecule is expected to undergo characteristic fragmentation.

α-cleavage: Cleavage of the bond between the carbonyl carbon and the α-carbon of the pentyl chain.

McLafferty rearrangement: If the geometry is favorable, a hydrogen atom from the γ-carbon could be transferred to the carbonyl oxygen, followed by cleavage of the α-β bond.

Cleavage of the amide bond: Fragmentation at the C-N bond of the amide linkage, leading to ions corresponding to the acylium ion and the aniline (B41778) radical cation.

Loss of the thiol group: Cleavage of the C-S bond.

X-ray Crystallography for Crystalline State Structure and Conformation

Based on studies of similar N-phenylamides, it is anticipated that the amide group would be planar. nih.govacs.orgiucr.org The dihedral angle between the plane of the phenyl ring and the amide plane is a key conformational parameter. Steric hindrance between the ortho-protons of the phenyl ring and the carbonyl group could lead to a non-planar arrangement. The aliphatic chain is expected to adopt a low-energy, staggered conformation. The crystal packing would likely be dominated by intermolecular N-H···O=C hydrogen bonds, forming chains or sheets of molecules. Weaker C-H···π and π-π stacking interactions involving the phenyl rings may also play a role in stabilizing the crystal lattice. iucr.org

Circular Dichroism and Optical Rotatory Dispersion Studies (if chiral analogs are relevant)

Pentanamide, 5-mercapto-N-phenyl- itself is an achiral molecule and therefore would not exhibit a signal in circular dichroism (CD) or optical rotatory dispersion (ORD) spectroscopy. ncats.ioresearchgate.netnih.govpaperswithcode.comaps.orgmdpi.com However, if chiral analogs were to be synthesized, for instance, by introducing a stereocenter in the pentyl chain (e.g., at the α, β, or γ position), then CD and ORD would become powerful tools for their stereochemical analysis. The sign and magnitude of the Cotton effect in the CD spectrum, particularly around the electronic transitions of the phenyl and amide chromophores, would be characteristic of the absolute configuration of the chiral center.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically suited for the detection and characterization of chemical species that possess unpaired electrons, such as free radicals. For a molecule like Pentanamide, 5-mercapto-N-phenyl-, which contains a thiol (-SH) group, EPR spectroscopy would be an invaluable tool for investigating the formation and nature of any potential radical species. The thiol hydrogen is susceptible to abstraction, which would lead to the formation of a thiyl radical (R-S•).

While, to date, specific experimental EPR studies on Pentanamide, 5-mercapto-N-phenyl- have not been reported in the surveyed scientific literature, the principles of EPR and data from analogous sulfur-containing molecules allow for a prospective analysis of how such a study might be approached and what characteristics could be expected.

Potential for Radical Formation

The mercapto group in Pentanamide, 5-mercapto-N-phenyl- is the most probable site for radical formation. Thiyl radicals can be generated through various mechanisms, including:

Photolysis: UV irradiation of the compound, particularly in a frozen solution at low temperatures (e.g., 77 K), can induce homolytic cleavage of the S-H bond.

Chemical or Enzymatic Oxidation: Reaction with one-electron oxidants or certain enzymatic systems could lead to the abstraction of the hydrogen atom from the sulfhydryl group.

Reaction with other radicals: A pre-existing radical species can abstract the thiol hydrogen to form a more stable thiyl radical.

Expected EPR Spectral Characteristics

Should a thiyl radical of Pentanamide, 5-mercapto-N-phenyl- be formed, its EPR spectrum would be expected to exhibit characteristics typical of sulfur-centered radicals. rsc.orgresearchgate.net The key feature of a thiyl radical EPR spectrum is a significant g-anisotropy, resulting from the spin-orbit coupling of the unpaired electron with the sulfur nucleus. researchgate.net In a disordered system, such as a frozen solution or a powder, this anisotropy would manifest as a powder pattern spectrum.

The spectrum would be characterized by different g-values along the principal axes of the molecule (gₓ, gᵧ, g₂). Often, for alkyl thiyl radicals in disordered systems, the spectrum is approximated by an axial symmetry, with two principal g-values: g⊥ (perpendicular) and g∥ (parallel). rsc.org The g∥ component is typically found at a lower magnetic field (higher g-value) and is often broad and of low intensity, while the g⊥ component is more intense. rsc.org

Hyperfine coupling, the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹⁴N), could provide further structural information. For the thiyl radical of Pentanamide, 5-mercapto-N-phenyl-, coupling to the two β-hydrogens on the adjacent methylene group (C4) would be expected, which would split the main EPR signal into a triplet pattern. Further, weaker couplings to other protons or the nitrogen atom in the amide linkage might be observable under high-resolution conditions.

The precise g-values are sensitive to the local environment of the sulfur atom, particularly to hydrogen bonding. researchgate.net This sensitivity could be exploited to probe the molecular environment of the mercapto group within different matrices.

Illustrative Data from Analogous Systems

To provide a reference for the potential EPR parameters of a Pentanamide, 5-mercapto-N-phenyl- radical, the following table presents typical g-values reported for thiyl radicals in similar chemical environments.

| Radical Species | g⊥ | g∥ | Source |

| Cysteine Thiyl Radical (frozen solution) | ~2.003 | ~2.2 | rsc.orgresearchgate.net |

| Protein Thiyl Radicals (disordered systems) | ~2.003 | 2.10–2.30 | rsc.org |

It is important to note that these values are for comparative purposes only. An actual EPR study of Pentanamide, 5-mercapto-N-phenyl- would be necessary to determine the precise spectral parameters for its thiyl radical. Such a study would be highly valuable for understanding the radical chemistry of this compound, which could be relevant to its potential applications in materials science or biochemistry where redox processes are important.

Computational Chemistry and Theoretical Modeling of Pentanamide, 5 Mercapto N Phenyl

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is a cornerstone for understanding the intrinsic properties of molecules like Pentanamide (B147674), 5-mercapto-N-phenyl-. DFT calculations can elucidate the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and various reactivity descriptors.

For a molecule like Pentanamide, 5-mercapto-N-phenyl-, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d) or cc-pVQZ), can provide a detailed picture of its electronic landscape. nih.govmdpi.comnih.gov The N-phenyl group, the amide bond, and the terminal thiol group are the key regions of interest. The N-phenyl group's electronic properties can be influenced by substituents, which in turn affects the reactivity of the entire molecule. rsc.org The amide linkage exhibits partial double bond character, leading to a planar structure around the C-N bond. core.ac.uk

Key reactivity insights from DFT include:

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. In analogous thiol-containing molecules, the HOMO is often localized on the sulfur atom, indicating its nucleophilic character and susceptibility to oxidation. nih.gov The LUMO, conversely, indicates sites prone to nucleophilic attack. The energy gap between HOMO and LUMO is a measure of the molecule's chemical stability.

Electrostatic Potential Maps: These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For Pentanamide, 5-mercapto-N-phenyl-, the thiol group's sulfur and the amide's oxygen atoms are expected to be electron-rich, while the hydrogen of the thiol group and the carbonyl carbon are electron-poor.

Reactivity Descriptors: DFT can be used to calculate various descriptors that quantify reactivity, such as chemical potential, hardness, softness, and the electrophilicity index. nih.govrsc.org These parameters are instrumental in comparing the reactivity of Pentanamide, 5-mercapto-N-phenyl- with other related compounds and in predicting its behavior in different chemical environments. For instance, studies on similar thiol-containing compounds have shown that electron-withdrawing groups can enhance the reactivity of the thiol group. rsc.orgacs.org

Table 1: Hypothetical DFT-Calculated Electronic Properties of Pentanamide, 5-mercapto-N-phenyl- and Related Structures

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

| Pentanamide, 5-mercapto-N-phenyl- | -6.2 | -0.8 | 5.4 | 3.5 |

| Benzanilide | -6.5 | -0.5 | 6.0 | 3.8 |

| 1-Pentanethiol | -6.8 | 1.2 | 8.0 | 1.6 |

| N-Acetylcysteine | -7.1 | -0.2 | 6.9 | 4.2 |

This table presents hypothetical data based on typical values for the functional groups and is for illustrative purposes.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions

While DFT provides a static picture of the molecule's electronic structure, Molecular Dynamics (MD) simulations offer a dynamic view of its conformational flexibility and interactions with its environment, such as solvent molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the exploration of the potential energy surface and the observation of time-dependent phenomena. mdpi.comrsc.orgrsc.org

For Pentanamide, 5-mercapto-N-phenyl-, MD simulations are crucial for understanding:

Conformational Landscape: The pentyl chain allows for considerable conformational freedom. MD simulations can identify the most stable conformers and the energy barriers between them. The orientation of the N-phenyl group relative to the amide plane is also a key conformational feature. core.ac.ukrsc.orgscispace.comnih.gov Studies on N-phenylamides have shown that both cis and trans isomers around the amide bond can exist, with the trans conformation generally being more stable. core.ac.uk

Solvent Effects: The behavior of Pentanamide, 5-mercapto-N-phenyl- in solution is heavily influenced by its interactions with solvent molecules. MD simulations can model the solvation shell around the molecule, revealing how solvent molecules arrange themselves around the hydrophobic phenyl ring and the hydrophilic amide and thiol groups. acs.org The hydrogen bonding capacity of the amide and thiol groups with protic solvents like water can be explicitly studied.

Self-Assembly: In non-polar solvents or at high concentrations, molecules like Pentanamide, 5-mercapto-N-phenyl- might exhibit self-assembly behavior, driven by intermolecular hydrogen bonding between the amide groups and potentially disulfide bond formation between the thiol groups. MD simulations can provide insights into the structure and stability of such aggregates. acs.org

Quantitative Structure-Activity Relationships (QSAR) for Analogous Structures

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a specific chemical property. nih.gov Since experimental data for Pentanamide, 5-mercapto-N-phenyl- may be scarce, QSAR studies on analogous N-aryl amides can provide valuable predictions about its potential activities. mdpi.commdpi.comnih.govacs.orgbohrium.comekb.egresearchgate.netekb.egmdpi.com

The development of a QSAR model for compounds analogous to Pentanamide, 5-mercapto-N-phenyl- typically involves:

Data Set Collection: A series of N-aryl amides with known biological activities (e.g., enzyme inhibition, antifungal activity) is compiled. nih.govmdpi.combohrium.com

Descriptor Calculation: For each molecule in the series, a set of numerical descriptors is calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape) descriptors. mdpi.com

Model Building: Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are used to build a mathematical equation that correlates the descriptors with the observed activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. mdpi.comresearchgate.net

For N-aryl amides, important descriptors often include lipophilicity (AlogP), electronic parameters (e.g., Hammett constants), and shape indices. mdpi.com The resulting QSAR models can then be used to predict the activity of new, untested compounds like Pentanamide, 5-mercapto-N-phenyl-.

Table 2: Example of Descriptors Used in QSAR Models for N-Aryl Amides

| Descriptor Type | Examples | Relevance to Pentanamide, 5-mercapto-N-phenyl- |

| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges | Describes the molecule's ability to participate in electrostatic interactions. |

| Steric | Molecular volume, Surface area, Ovality | Relates to how the molecule fits into a binding site. |

| Topological | Wiener index, Kappa shape indices | Encodes information about molecular size and branching. |

| Hydrophobic | LogP | Represents the molecule's partitioning between aqueous and lipid phases. |

Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, can be used to predict various spectroscopic parameters with a high degree of accuracy. This is especially useful for confirming the structure of a newly synthesized compound or for interpreting complex experimental spectra. acs.orgresearchgate.netdnu.dp.ua

For Pentanamide, 5-mercapto-N-phenyl-, the following spectroscopic properties can be computationally predicted:

NMR Spectra: DFT calculations can predict the 1H and 13C NMR chemical shifts. acs.orgresearchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, it is possible to obtain theoretical chemical shifts that can be compared with experimental data. This can aid in the assignment of peaks in the experimental spectrum. Theoretical studies on N-phenylamides have shown good correlation between calculated and experimental NMR data. dnu.dp.uaacs.org

Vibrational Spectra (IR and Raman): The vibrational frequencies and intensities of a molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These theoretical vibrational spectra can be compared with experimental IR and Raman spectra to identify characteristic vibrational modes, such as the C=O stretch of the amide, the N-H bend, and the S-H stretch of the thiol. acs.org

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra of molecules. This can provide information about the electronic transitions responsible for the absorption of light and can help in understanding the photophysical properties of Pentanamide, 5-mercapto-N-phenyl-. wiserpub.com

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for Pentanamide, 5-mercapto-N-phenyl-

| Spectroscopic Data | Predicted Value (Computational) | Experimental Value |

| 1H NMR (ppm) | ||

| N-H | 8.5 | 8.4 |

| S-H | 1.3 | 1.4 |

| Aromatic C-H | 7.1-7.6 | 7.0-7.5 |

| 13C NMR (ppm) | ||

| C=O | 172 | 171 |

| IR (cm-1) | ||

| N-H stretch | 3300 | 3310 |

| C=O stretch | 1660 | 1665 |

| S-H stretch | 2550 | 2555 |

This table presents hypothetical data for illustrative purposes.

Reaction Pathway Energetics and Transition State Analysis

Understanding the chemical reactivity of Pentanamide, 5-mercapto-N-phenyl- involves not only knowing its electronic structure but also mapping out the energy profiles of its potential reactions. DFT calculations are invaluable for this purpose. whiterose.ac.ukresearchgate.net

Key applications in this area include:

Thiol Reactivity: The terminal thiol group is a key reactive site. Its reactions, such as oxidation to form disulfides or its participation in Michael additions, can be modeled. acs.orgresearchgate.net By calculating the energies of reactants, products, and, most importantly, the transition states, the activation energies and reaction rates can be estimated. researchgate.net

Amide Hydrolysis: The stability of the amide bond to hydrolysis under acidic or basic conditions can be investigated by modeling the reaction pathway. libretexts.orgacs.org This involves identifying the transition states for nucleophilic attack on the carbonyl carbon and the subsequent cleavage of the C-N bond.

Intramolecular Interactions: The possibility of intramolecular reactions, such as the thiol group attacking the carbonyl carbon, can be assessed by calculating the energetics of the corresponding reaction pathway.

By mapping the potential energy surface for a given reaction, computational chemistry can provide a detailed mechanistic understanding that complements experimental kinetic studies. rsc.org

Coordination Chemistry of Pentanamide, 5-mercapto-N-phenyl-: A Scientific Review

Detailed analysis of the coordination behavior of Pentanamide, 5-mercapto-N-phenyl- with various metal centers remains a niche area of research, with limited publicly available data directly addressing this specific compound. However, by examining the coordination chemistry of analogous mercapto- and amide-containing ligands, we can infer and discuss the potential coordination modes and properties of its metal complexes.

Supramolecular Chemistry and Self Assembly of Pentanamide, 5 Mercapto N Phenyl

Hydrogen Bonding Networks and Intermolecular Interactions

The amide functionality within Pentanamide (B147674), 5-mercapto-N-phenyl- is a primary driver of its self-assembly through hydrogen bonding. The amide proton (N-H) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor. This directional interaction leads to the formation of one-dimensional chains or tapes, a common motif in the crystal structures of N-substituted amides. These primary hydrogen bonds are often supplemented by weaker interactions, such as van der Waals forces between the aliphatic chains and π-π stacking interactions between the phenyl rings, which further stabilize the resulting supramolecular assemblies. amu.edu.plnih.gov

Thiol-Thiol Interactions and Disulfide Bond Formation in Supramolecular Structures

The terminal thiol group is a key functional feature of Pentanamide, 5-mercapto-N-phenyl-, enabling both non-covalent and covalent interactions. Under oxidizing conditions, two thiol groups can react to form a disulfide bond (S-S). This covalent linkage can connect two molecules, leading to the formation of a dimeric species. This process is a critical step in many biological systems, such as in protein folding, where disulfide bonds stabilize the tertiary structure. nih.govnih.gov

In the context of supramolecular chemistry, this disulfide bond formation can be used as a strategy to create more robust and stable assemblies. The reversible nature of the disulfide bond under specific redox conditions allows for the creation of dynamic combinatorial libraries, where the components of the mixture can rearrange and adapt. csic.es The formation of disulfide-linked dimers or oligomers of Pentanamide, 5-mercapto-N-phenyl- can significantly alter the geometry and properties of the resulting supramolecular structures compared to those assembled solely through weaker, non-covalent forces.

Formation of Self-Assembled Monolayers (SAMs) on Metal Surfaces

The strong affinity of the thiol group for noble metal surfaces, particularly gold, makes Pentanamide, 5-mercapto-N-phenyl- an ideal candidate for forming self-assembled monolayers (SAMs). wikipedia.orgrsc.org SAMs are highly ordered molecular assemblies that form spontaneously when a substrate is exposed to a solution containing the thiol-functionalized molecules. wikipedia.org

The formation process involves the chemisorption of the thiol headgroup onto the metal surface, forming a stable metal-thiolate bond. wikipedia.org Subsequently, the alkyl chains and phenyl rings organize through intermolecular van der Waals and π-π interactions to form a densely packed, ordered monolayer. sigmaaldrich.com The typical assembly time can range from minutes to hours to achieve a well-ordered structure. sigmaaldrich.com

A closely related molecule, N-(3-dihydroxyborylphenyl)-5-mercaptopentanamide, has been shown to form SAMs on gold-coated quartz crystal sensors and SPR slides by immersion in a 1 mM ethanolic solution for 24 hours. dss.go.th This demonstrates the capacity of the mercaptopentanamide scaffold to create functionalized surfaces. The resulting SAMs can be used to modify the surface properties of the metal, for applications in biosensing, electronics, and corrosion protection. ethz.chresearchgate.net The phenyl group and the amide linkage within the monolayer can influence the surface's hydrophobicity and its potential for further molecular recognition events.

Crystal Engineering and Polymorphism Studies

Crystal engineering involves the design and synthesis of crystalline solids with desired physical and chemical properties by controlling intermolecular interactions. googleapis.com For a molecule like Pentanamide, 5-mercapto-N-phenyl-, with its conformational flexibility and multiple hydrogen bonding sites, the potential for polymorphism—the ability to exist in more than one crystal structure—is significant. googleapis.comgoogle.com

Different polymorphs can arise from variations in the hydrogen-bonding patterns of the amide groups or different packing arrangements of the phenyl rings and alkyl chains. nih.gov Each polymorphic form is a distinct solid-state entity with unique properties, such as melting point, solubility, and stability. While specific crystallographic data for Pentanamide, 5-mercapto-N-phenyl- is not available in the retrieved results, the principles of crystal engineering suggest that controlling crystallization conditions (e.g., solvent, temperature, pressure) could lead to the selective formation of different polymorphs. researchgate.net

| Polymorph | Crystal System | Dominant Interaction | Calculated Stability |

|---|---|---|---|

| Form I | Monoclinic | N-H···O=C Hydrogen Bond Chains | Most Stable |

| Form II | Orthorhombic | π-π Stacking of Phenyl Rings | Metastable |

| Form III | Triclinic | S-H···S Hydrogen Bonds and van der Waals | Least Stable |

This table is a hypothetical illustration of potential polymorphic forms and is not based on experimental data.

Host-Guest Interactions and Molecular Recognition Phenomena

The structural features of Pentanamide, 5-mercapto-N-phenyl- allow it to participate in host-guest chemistry and molecular recognition. amu.edu.pl Molecular recognition is the specific interaction between two or more molecules through non-covalent bonds. plos.org The amide group can act as a recognition site for guest molecules capable of hydrogen bonding.

Furthermore, when assembled into a monolayer or incorporated into a larger supramolecular structure, the phenyl rings can create hydrophobic pockets capable of binding suitable guest molecules. nih.gov A powerful demonstration of this concept comes from the derivative N-(3-dihydroxyborylphenyl)-5-mercaptopentanamide, which was specifically designed as a self-assembling receptor for vicinal diols, such as those found in sugars. researchgate.netdss.go.th In this system, the boronic acid moiety acts as the recognition site, while the mercaptopentanamide portion directs the self-assembly onto a surface. This illustrates how the core structure of Pentanamide, 5-mercapto-N-phenyl- can be functionalized to create tailored receptors for specific molecular recognition tasks. dss.go.th Such systems are crucial for the development of chemical sensors and targeted delivery systems. nih.govunipr.it

Derivatization and Functionalization Strategies for Pentanamide, 5 Mercapto N Phenyl

Modification of the Thiol Group for Conjugation and Tagging

The terminal thiol (-SH) group is a highly reactive and versatile handle for a variety of conjugation and tagging reactions. Its high nucleophilicity, particularly in its deprotonated thiolate form (S-), allows for selective reactions under mild conditions.

One of the most common strategies for thiol modification is S-alkylation , which involves the reaction of the thiol with an electrophile, such as an alkyl halide. acs.org This reaction forms a stable thioether bond. Another prevalent method is the Michael addition of the thiol to an α,β-unsaturated carbonyl compound, such as a maleimide. explorationpub.com Maleimide-thiol chemistry is widely used in bioconjugation to link molecules to cysteine residues in proteins. explorationpub.com

Furthermore, thiols can undergo disulfide bond formation through oxidation. This reaction can be used to link two molecules of Pentanamide (B147674), 5-mercapto-N-phenyl- or to conjugate it with other thiol-containing molecules. The resulting disulfide bond is reversible and can be cleaved under reducing conditions, providing a mechanism for controlled release. acs.org

The table below summarizes some common reagents and the types of linkages formed through thiol modification.

| Reagent Class | Example Reagent | Linkage Formed | Key Features |

| Alkyl Halides | Iodoacetamide | Thioether | Stable, covalent bond. |

| Maleimides | N-Ethylmaleimide | Thioether (via Michael addition) | High selectivity for thiols, widely used in bioconjugation. |

| Pyridyl Disulfides | 2,2'-Dipyridyl disulfide | Disulfide | Reversible linkage, cleavable by reducing agents. |

| Allylic Acetates | Allyl acetate (B1210297) (with phosphine (B1218219) catalyst) | Thioether | Rapid and stable conjugation under biocompatible conditions. researchgate.net |

These strategies enable the attachment of a wide array of functionalities, including fluorescent dyes for imaging, affinity tags for purification, and polymers to enhance solubility or circulation time.

Substitution Reactions on the Phenyl Ring for Electronic and Steric Tuning

The N-phenyl ring of Pentanamide, 5-mercapto-N-phenyl- is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. These substituents can be used to fine-tune the electronic and steric properties of the molecule.

For instance, introducing electron-donating groups (e.g., -OCH₃, -CH₃) onto the phenyl ring increases the electron density of the aromatic system. Conversely, installing electron-withdrawing groups (e.g., -NO₂, -CF₃) decreases the electron density. These electronic modifications can influence the reactivity of the amide bond and the acidity of the thiol group.

Steric hindrance can also be modulated by introducing bulky substituents on the phenyl ring. rsc.org This can affect the molecule's conformation and its ability to interact with other molecules or surfaces. For example, ortho-substitution can force the phenyl ring to twist out of planarity with the amide bond, altering the degree of resonance between the nitrogen lone pair and the carbonyl group. rsc.org

The following table illustrates the potential effects of different substituents on the phenyl ring.

| Substituent | Position (ortho, meta, para) | Electronic Effect | Potential Impact |

| -NO₂ | para | Strong electron-withdrawing | Increases acidity of the thiol, may affect amide bond stability. |

| -OCH₃ | para | Strong electron-donating | Decreases acidity of the thiol, may alter binding interactions. |

| -Cl | ortho | Weak electron-withdrawing, steric bulk | May introduce steric hindrance, affecting intermolecular interactions. rsc.org |

| -C(CH₃)₃ | para | Weak electron-donating, bulky | Introduces significant steric bulk, influencing molecular packing. |

Amide N-Substitution and its Effect on Reactivity

The reactivity of the amide group itself can be modulated through N-substitution. While the parent compound is an N-phenyl amide, further substitution at the nitrogen atom is theoretically possible, though synthetically challenging. Such modifications would have a profound impact on the amide bond's character.

The planarity of the amide bond is a result of resonance between the nitrogen lone pair and the carbonyl π-system. Introducing a second substituent on the nitrogen can lead to a more pyramidal nitrogen and a twisted amide bond. mdpi.comnsf.gov This distortion reduces the resonance stabilization, making the amide bond more susceptible to cleavage. researchgate.netnih.gov For instance, N-alkylation of certain lactams has been shown to significantly increase the non-planarity of the amide bond, leading to enhanced reactivity towards nucleophiles. researchgate.net

In the context of N-phenyl amides, the competition between the nitrogen lone pair's conjugation with the phenyl ring and the carbonyl group is a key factor. rsc.org Altering the electronic nature of the phenyl ring, as discussed in the previous section, can influence this balance. An Fe(III)-catalyzed electrochemical method has been reported for the selective cleavage of the C(phenyl)-N bond in secondary N-phenyl substituted amides, which proceeds through regioselective aryl C-H oxygenation. rsc.org This suggests a pathway for removing the phenyl group to generate the primary amide.

Synthesis of Analogs with Varied Chain Lengths or Branching

The synthesis of analogs of Pentanamide, 5-mercapto-N-phenyl- with different alkyl chain lengths or branching patterns can be achieved by starting with different ω-haloalkanoic acids or their derivatives. The general synthetic route would likely involve the amidation of the corresponding carboxylic acid with aniline (B41778), followed by the introduction of the thiol group at the terminus of the alkyl chain.

Varying the chain length can systematically alter the physical properties of the molecule, such as its hydrophobicity, solubility, and melting point. Longer chains will increase hydrophobicity, while shorter chains will increase hydrophilicity. This is a crucial parameter for applications where interfacial properties are important, such as in self-assembled monolayers or as surface modifiers.

The introduction of branching in the alkyl chain can impact the molecule's packing and conformational flexibility. Branched chains can disrupt ordered packing, leading to lower melting points and different surface properties compared to their linear counterparts.

The following table outlines potential starting materials for the synthesis of analogs with varying chain lengths.

| Chain Length | Starting Carboxylic Acid Derivative | Resulting Analog |

| 3 carbons | 3-Bromopropionyl chloride | Propanamide, 3-mercapto-N-phenyl- |

| 4 carbons | 4-Bromobutyryl chloride | Butanamide, 4-mercapto-N-phenyl- |

| 6 carbons | 6-Bromohexanoyl chloride | Hexanamide, 6-mercapto-N-phenyl- |

The synthesis of N-substituted acrylamides, a related class of compounds, has been achieved through various methods, including the reaction of acryloyl chloride with an alkyl amine. google.com While not directly applicable to the saturated chain of pentanamide, these methods highlight the general principles of amide formation that can be adapted for the synthesis of its analogs.

Click Chemistry Applications for Functionalization

"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. rsc.org The thiol-ene reaction is a prime example of a click reaction that is particularly well-suited for the functionalization of Pentanamide, 5-mercapto-N-phenyl-. rsc.orgnih.gov

In a thiol-ene reaction , a thiol adds across a carbon-carbon double bond (an "ene") in the presence of a radical initiator, which can be generated by light (photo-initiated) or heat. mdpi.comnih.gov This reaction is highly efficient and can be performed under mild, often biocompatible conditions. nih.gov To utilize this chemistry, Pentanamide, 5-mercapto-N-phenyl- can be reacted with molecules containing an "ene" functionality, such as an allyl or acryloyl group. rsc.orgacs.org

This strategy allows for the covalent attachment of a vast array of molecules, including polymers, biomolecules, and functionalized nanoparticles. rsc.orgnih.govacs.org For example, reacting Pentanamide, 5-mercapto-N-phenyl- with an acrylate-functionalized polymer would result in a polymer-drug conjugate. The orthogonality of the thiol-ene reaction means that it typically does not interfere with other functional groups present in the molecules being joined. rsc.org

The table below provides examples of "ene"-containing molecules that can be used for the functionalization of Pentanamide, 5-mercapto-N-phenyl- via thiol-ene click chemistry.

| "Ene"-Containing Molecule | Functional Group | Potential Application |

| Allyl-PEG | Poly(ethylene glycol) | Improving solubility and biocompatibility. nih.gov |

| Acrylamide | Amide | Introducing additional hydrogen bonding sites. rsc.org |

| Norbornene-functionalized dye | Fluorophore | Fluorescent labeling for imaging. mdpi.com |

Advanced Analytical Methodologies for the Detection and Quantification of Pentanamide, 5 Mercapto N Phenyl in Research Matrices

Chromatographic Techniques (e.g., HPLC-MS, GC-MS) for Purity Assessment and Quantification

Chromatographic techniques are fundamental for the separation, identification, and quantification of Pentanamide (B147674), 5-mercapto-N-phenyl-. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for these purposes. mdpi.com

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):

HPLC-MS is a preferred method for the analysis of non-volatile, polar, and thermally labile compounds like Pentanamide, 5-mercapto-N-phenyl-. A reversed-phase HPLC setup is typically employed, where the compound is separated based on its hydrophobicity.

Separation: A C18 column is often suitable, with a mobile phase consisting of a gradient mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape and ionization efficiency.

Detection: Mass spectrometry provides high selectivity and sensitivity. Electrospray ionization (ESI) is a common ionization source for this type of molecule. The compound can be detected in either positive or negative ion mode, depending on which provides a better signal. In positive ion mode, the protonated molecule [M+H]⁺ would be monitored, while in negative ion mode, the deprotonated molecule [M-H]⁻ would be observed.

Gas Chromatography-Mass Spectrometry (GC-MS):

For GC-MS analysis, derivatization of Pentanamide, 5-mercapto-N-phenyl- is generally required to increase its volatility and thermal stability. The thiol and amide groups can be derivatized, for instance, through silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Separation: A non-polar or medium-polarity capillary column (e.g., DB-5ms) can be used for the separation of the derivatized analyte.

Detection: Electron ionization (EI) is a common ionization technique in GC-MS, which produces a characteristic fragmentation pattern that can be used for structural confirmation and identification.

Below is an illustrative table of expected chromatographic and mass spectrometric parameters for the analysis of Pentanamide, 5-mercapto-N-phenyl-.

Table 1: Illustrative Chromatographic and Mass Spectrometric Parameters for Pentanamide, 5-mercapto-N-phenyl-

| Parameter | HPLC-MS | GC-MS (after derivatization) |

| Column | C18, 2.1 x 100 mm, 2.6 µm | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Mobile Phase/Carrier Gas | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Helium |

| Flow Rate | 0.3 mL/min | 1.0 mL/min |

| Oven Temperature Program | Isothermal at 40°C | 100°C (1 min), ramp to 300°C at 15°C/min, hold for 5 min |

| Ionization Mode | ESI Positive | Electron Ionization (EI) at 70 eV |

| Expected m/z (mass-to-charge ratio) | [M+H]⁺ = 210.08 | Characteristic fragment ions |

Electrochemical Methods for Thiol Group Detection

Electrochemical methods offer high sensitivity and selectivity for the detection of thiol-containing compounds like Pentanamide, 5-mercapto-N-phenyl-. electrochemsci.orgacs.org These techniques are based on the electrochemical properties of the thiol group (-SH).

One common approach involves the use of a gold electrode. The thiol group has a strong affinity for gold surfaces, allowing for the direct oxidation of the thiol or its detection through changes in the electrode's properties upon adsorption. electrochemsci.org Another strategy is the use of chemically modified electrodes. For instance, an electrode modified with a redox mediator can facilitate the electron transfer reaction of the thiol, allowing for its detection at a lower potential and with higher sensitivity. acs.org

The principle often involves the oxidation of the thiol to a disulfide, which generates a measurable current. The magnitude of this current is proportional to the concentration of the thiol in the sample.

Table 2: Example of Electrochemical Detection Parameters for Pentanamide, 5-mercapto-N-phenyl-

| Parameter | Value |

| Working Electrode | Gold (Au) or Glassy Carbon Electrode |

| Reference Electrode | Ag/AgCl |

| Auxiliary Electrode | Platinum Wire |

| Technique | Differential Pulse Voltammetry (DPV) or Amperometry |

| Potential Range (DPV) | -0.2 V to +0.8 V vs. Ag/AgCl |

| Detection Potential (Amperometry) | +0.6 V vs. Ag/AgCl |

| Expected Limit of Detection | 10⁻⁸ to 10⁻¹⁰ M |

Development of Spectrophotometric Assays

Spectrophotometric assays are a cost-effective and straightforward approach for the quantification of thiols. researchgate.netacs.org A widely used method is the Ellman's assay, which utilizes 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB). bmglabtech.com

The assay is based on the reaction of the thiol group of Pentanamide, 5-mercapto-N-phenyl- with DTNB. This reaction cleaves the disulfide bond of DTNB to produce 2-nitro-5-thiobenzoate (TNB²⁻), which is a yellow-colored species with a maximum absorbance at 412 nm. The amount of TNB²⁻ produced is stoichiometric with the amount of thiol, allowing for quantification by measuring the absorbance at this wavelength.

The development of such an assay would involve optimizing reaction conditions such as pH, temperature, and incubation time to ensure complete reaction and a stable signal. A calibration curve would be constructed using known concentrations of Pentanamide, 5-mercapto-N-phenyl-.

Table 3: Illustrative Calibration Data for a Spectrophotometric Assay of Pentanamide, 5-mercapto-N-phenyl- using DTNB

| Concentration (µM) | Absorbance at 412 nm |

| 0 | 0.000 |

| 10 | 0.135 |

| 25 | 0.338 |

| 50 | 0.675 |

| 75 | 1.013 |

| 100 | 1.350 |

Validation of Analytical Methods for Specific Research Applications

Validation of any analytical method is crucial to ensure that the results are reliable and reproducible. For research applications involving Pentanamide, 5-mercapto-N-phenyl-, the developed methods must be validated according to established guidelines. The key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in a given range.

Accuracy: The closeness of the measured value to the true value. It is often assessed by spike-recovery experiments.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected by the method.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.

Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present in the sample matrix.

Table 4: Example of Validation Summary for a Hypothetical HPLC-MS Method for Pentanamide, 5-mercapto-N-phenyl-

| Validation Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (Recovery) | 98.5% - 101.2% |

| Precision (RSD) | < 2% (intra-day), < 3% (inter-day) |

| Limit of Detection (LOD) | 0.3 ng/mL |

| Limit of Quantification (LOQ) | 1.0 ng/mL |

| Specificity | No interference from matrix components |

Hyphenated Techniques for Complex Sample Analysis

For the analysis of Pentanamide, 5-mercapto-N-phenyl- in complex matrices such as biological fluids or environmental samples, hyphenated techniques are often necessary to achieve the required selectivity and sensitivity. researchgate.netnih.gov These techniques combine two or more analytical methods to provide more comprehensive information than either technique alone.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a powerful hyphenated technique that offers very high selectivity and sensitivity. acs.orgmdpi.com After separation by HPLC, the analyte is ionized and enters the mass spectrometer. In the first mass analyzer (Q1), the parent ion of Pentanamide, 5-mercapto-N-phenyl- is selected. This ion is then fragmented in a collision cell (q2), and the resulting fragment ions are analyzed in the second mass analyzer (Q3). This process, known as selected reaction monitoring (SRM), significantly reduces chemical noise and matrix interference, allowing for accurate quantification at very low levels.

Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry (GCxGC-MS):